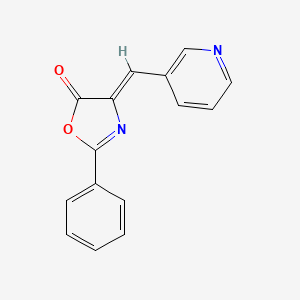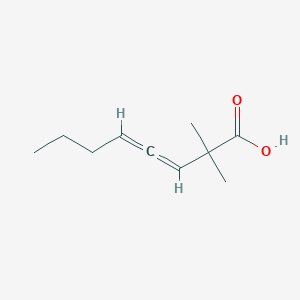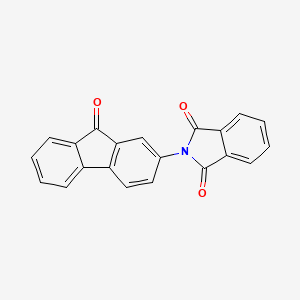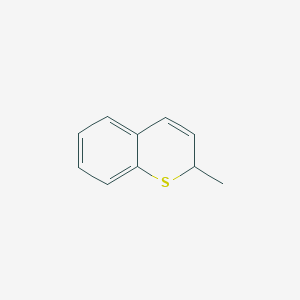
2-Methyl-2H-1-benzothiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans It is characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1-benzothiopyran can be achieved through several methods. One common approach involves the reaction of benzenethiols with diketene in the presence of sulfuric acid, leading to the formation of β-(arylthio)crotonic acids, which can then be cyclized to produce 2H-1-benzothiopyran derivatives . Another method involves the lithiation of 1-(1-aryl-2-methoxyethenyl)-2-{[methyl(phenyl)thiomethyl]thio}benzenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2H-1-benzothiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the conjugated system within the molecule.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-1-benzothiopyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2H-1-benzothiopyran involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system within the molecule allows it to participate in electron transfer reactions, which can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzothiopyran-2-ones (Thiocoumarins): These compounds share a similar core structure but differ in the presence of a carbonyl group at the 2-position.
4-Methyl-2H-1-benzothiopyran-2-ones: These derivatives have a methyl group at the 4-position and a carbonyl group at the 2-position.
Uniqueness
2-Methyl-2H-1-benzothiopyran is unique due to its specific substitution pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6087-80-5 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
2-methyl-2H-thiochromene |
InChI |
InChI=1S/C10H10S/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8H,1H3 |
InChI-Schlüssel |
XWVFNZTXCBAABL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


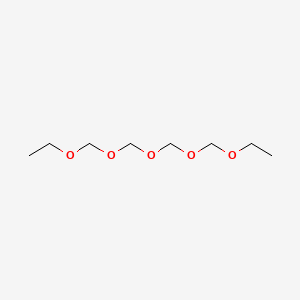
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)

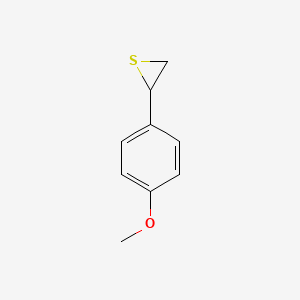
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
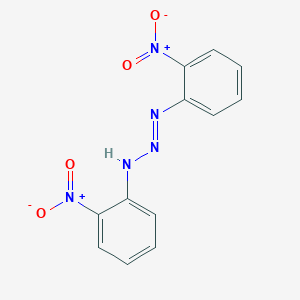

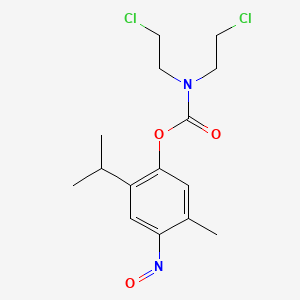
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
